S-2-Fluorobenzyl ethanethioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-Fluorobenzyl ethanethioate typically involves the reaction of 2-fluorobenzyl chloride with potassium thioacetate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
S-2-Fluorobenzyl ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
S-2-Fluorobenzyl ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-2-Fluorobenzyl ethanethioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, thereby affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- S-2-Chlorobenzyl ethanethioate
- S-2-Bromobenzyl ethanethioate
- S-2-Iodobenzyl ethanethioate
Uniqueness
S-2-Fluorobenzyl ethanethioate is unique due to the presence of the fluorine atom in the benzyl group. Fluorine imparts distinct chemical properties, such as increased stability and lipophilicity, compared to other halogenated derivatives. This makes this compound particularly valuable in applications where these properties are advantageous .
Properties
Molecular Formula |
C9H9FOS |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
S-[(2-fluorophenyl)methyl] ethanethioate |
InChI |
InChI=1S/C9H9FOS/c1-7(11)12-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 |
InChI Key |
WKJTVRHXVPUHOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=CC=CC=C1F |
Origin of Product |
United States |
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